![molecular formula C15H10BrN5 · HCl B593216 N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride CAS No. 171179-37-6](/img/structure/B593216.png)
N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride
Overview
Description
“N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular formula of “N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, monohydrochloride” is C15H10BrN5 . The average mass is 340.177 Da and the monoisotopic mass is 339.011963 Da .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is synthesized using a microwave-irradiated reaction involving 2-(2-bromophenyl)benzimidazoles and cyanamide, resulting in moderate to good yields of related quinazoline derivatives (Dao et al., 2017).
- An improved synthesis method for quinazolin-4-ones, key intermediates in developing drugs like N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, has been developed, enhancing yield and compound purity (Őrfi et al., 2004).
Biological Activity and Potential Applications
- Fused tricyclic quinazoline analogues, related to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and evaluated as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potency (Rewcastle et al., 1996).
- Novel polycarbo-substituted imidazo[1,2-c]quinazolines have shown in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) cells and human cervical cancer (HeLa) cells, suggesting their potential as anticancer agents (Khoza et al., 2015).
- Novel 2-phenyl-3-[2-(substituted amino) ethylamino] quinazolin-4(3H)-ones, similar in structure to N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine, have been synthesized and tested as H1-antihistaminic agents, showing significant potential (Alagarsamy et al., 2012).
Future Directions
Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . As such, they continue to be a focus of research in medicinal chemistry, with future directions likely to involve the development of novel quinazolinone derivatives with enhanced pharmacological activities .
properties
IUPAC Name |
N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN5.ClH/c16-9-2-1-3-10(4-9)21-15-11-5-13-14(19-7-18-13)6-12(11)17-8-20-15;/h1-8H,(H,18,19)(H,17,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FENLVGDZGJBHPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC4=C(C=C32)NC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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